3-[(2Z)-5-methyl-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate
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Overview
Description
3-[(2Z)-5-METHYL-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a sulfonate group, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-5-METHYL-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Sulfanylidene Moiety: The sulfanylidene group is introduced by reacting the benzothiazole derivative with a suitable thiol or sulfide compound.
Attachment of the Propane-1-Sulfonate Group: The final step involves the sulfonation of the intermediate compound with propane-1-sulfonic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction parameters and ensure consistent product quality.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired compound from reaction mixtures.
Quality Control: Analytical techniques like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-5-METHYL-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
3-[(2Z)-5-METHYL-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2Z)-5-METHYL-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Sodium 2,3-dimercaptopropane sulfonate (DMPS): Known for its chelating properties and used in the treatment of heavy metal poisoning.
3-(2-Methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate: A related benzothiazole derivative with similar structural features.
Uniqueness
3-[(2Z)-5-METHYL-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H18NO3S3- |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-[(2Z)-5-methyl-2-(2-sulfanylidenebutylidene)-1,3-benzothiazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C15H19NO3S3/c1-3-12(20)10-15-16(7-4-8-22(17,18)19)13-9-11(2)5-6-14(13)21-15/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18,19)/p-1/b15-10- |
InChI Key |
JUGWSQUFWGNGRS-GDNBJRDFSA-M |
Isomeric SMILES |
CCC(=S)/C=C\1/N(C2=C(S1)C=CC(=C2)C)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CCC(=S)C=C1N(C2=C(S1)C=CC(=C2)C)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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